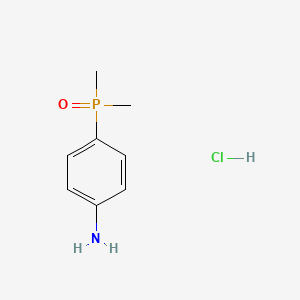

(4-Aminophenyl)dimethylphosphine oxide hydrochloride

Description

Properties

IUPAC Name |

4-dimethylphosphorylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NOP.ClH/c1-11(2,10)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHOSYPEIKFMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619664 | |

| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479353-60-1 | |

| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminophenyl)dimethylphosphine oxide hydrochloride (CAS 479353-60-1)

Introduction

(4-Aminophenyl)dimethylphosphine oxide hydrochloride, with CAS Registry Number 479353-60-1, is a bifunctional organophosphorus compound of significant interest to the scientific research community. Structurally, it features a dimethylphosphine oxide group and an amino group attached to a phenyl ring, presented as a hydrochloride salt. This unique arrangement of functional groups makes it a highly versatile building block and ligand. The phosphine oxide moiety (P=O) is a potent hydrogen bond acceptor and imparts favorable physicochemical properties, while the primary amine serves as a key nucleophilic handle for a wide array of chemical transformations.[1][2] Consequently, this reagent has found considerable application in medicinal chemistry for the development of novel therapeutics, in materials science, and as a ligand in transition-metal-catalyzed reactions.[1] Its growing importance is underscored by its role in the synthesis of complex molecules, including kinase inhibitors, where the dimethylphosphine oxide (DMPO) group can enhance biological activity and improve pharmacokinetic profiles.[1]

Physicochemical Properties

The hydrochloride salt form of (4-Aminophenyl)dimethylphosphine oxide enhances its stability and simplifies handling compared to the free base. A summary of its key properties is provided below.

| Property | Value |

| CAS Number | 479353-60-1 |

| Molecular Formula | C₈H₁₃ClNOP |

| Molecular Weight | 205.62 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95-98% |

| Storage Conditions | 2-8°C, under inert gas, protect from light |

Synthesis and Mechanistic Considerations

The synthesis of (4-Aminophenyl)dimethylphosphine oxide typically involves a multi-step sequence, culminating in the formation of the hydrochloride salt. Two principal retrosynthetic pathways are commonly considered:

-

Palladium-Catalyzed Cross-Coupling: This is a modern and efficient approach that involves the coupling of a secondary phosphine oxide, such as dimethylphosphine oxide, with a suitably protected 4-haloaniline derivative (e.g., 4-bromoaniline or 4-iodoaniline). The palladium catalyst, often in conjunction with a specialized ligand, facilitates the formation of the crucial carbon-phosphorus (C-P) bond.[1] This method offers high yields and functional group tolerance. The final step involves the deprotection of the amino group (if protected) and treatment with hydrochloric acid to yield the target salt.

-

Nitration and Subsequent Reduction: An alternative, more classical route begins with dimethyl(phenyl)phosphine oxide. This starting material undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group at the para position, yielding (4-nitrophenyl)dimethylphosphine oxide. The nitro group is then reduced to a primary amine using standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).[3] The resulting (4-aminophenyl)dimethylphosphine oxide is then treated with HCl to form the hydrochloride salt.

Below is a generalized workflow for the synthesis via the nitration-reduction pathway.

Caption: Generalized synthetic workflow for (4-Aminophenyl)dimethylphosphine oxide hydrochloride.

Core Applications in Research and Development

The dual functionality of this molecule provides a robust platform for chemical innovation across several scientific domains.

Foundational Building Block in Medicinal Chemistry

The true value of (4-Aminophenyl)dimethylphosphine oxide hydrochloride lies in its role as a versatile intermediate. The recent success of drugs like Brigatinib, an ALK inhibitor for non-small cell lung cancer, has highlighted the strategic importance of the dimethylphosphine oxide (DMPO) moiety in modern drug design.[1]

-

Hydrogen Bond Acceptor: The P=O bond is a strong hydrogen bond acceptor, enabling potent interactions with biological targets, particularly the hinge region of kinases.[1]

-

ADME Property Enhancement: Introduction of the DMPO group can improve crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and metabolic stability, compared to more traditional functionalities.[1]

-

Synthetic Handle: The primary amine allows for a multitude of subsequent reactions, including amidation, sulfonylation, reductive amination, and participation in cross-coupling reactions to build more complex molecular scaffolds.

Caption: Application pathways stemming from the core molecule.

Ligand Development for Catalysis

While the phosphine oxide itself is generally not a strong ligand for catalysis, it can be chemically modified or used as a precursor to synthesize more elaborate phosphine ligands. The amine group provides a convenient attachment point for chiral auxiliaries or other coordinating groups. Furthermore, phosphine oxides can be reduced to the corresponding phosphines, which are ubiquitous ligands in homogeneous catalysis.[4][5] This indirect application makes the parent compound a valuable starting material for ligand synthesis programs.

Analytical Characterization Profile

Confirmation of the structure and purity of (4-Aminophenyl)dimethylphosphine oxide hydrochloride is typically achieved through a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (typically two doublets in a para-substituted pattern), the amine protons (which may be broad and exchangeable), and a characteristic doublet for the methyl protons due to coupling with the phosphorus atom (²J(P,H)).

-

³¹P NMR: The phosphorus NMR spectrum provides a definitive signal for the phosphine oxide, typically appearing as a singlet in a specific chemical shift range.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the amine/ammonium group, aromatic C-H and C=C stretches, and a strong, characteristic P=O stretching absorption.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would show a prominent peak corresponding to the protonated free base [M+H]⁺.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.

Safety and Hazard Information

The compound is classified as hazardous. Users must consult the full Safety Data Sheet (SDS) before use. Key hazard statements are summarized below.

| Hazard Type | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin | H315: Causes skin irritation. |

| Eye | H319: Causes serious eye irritation. |

| Respiratory | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Recommendations

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

Light: Protect from light.

-

Container: Keep the container tightly sealed.

Exemplary Experimental Protocol: N-Acetylation

This protocol illustrates a fundamental transformation utilizing the amine functionality of the title compound.

Objective: To synthesize N-(4-(dimethylphosphoryl)phenyl)acetamide from (4-Aminophenyl)dimethylphosphine oxide hydrochloride.

Materials:

-

(4-Aminophenyl)dimethylphosphine oxide hydrochloride (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Acetyl chloride or Acetic anhydride (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Aminophenyl)dimethylphosphine oxide hydrochloride (1.0 eq) and suspend it in anhydrous DCM.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add the base (TEA or DIPEA, 2.2 eq) to the suspension. The first equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the reaction. Stir for 10-15 minutes.

-

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(4-(dimethylphosphoryl)phenyl)acetamide.

Conclusion

(4-Aminophenyl)dimethylphosphine oxide hydrochloride is a strategically important and highly enabling chemical reagent. Its bifunctional nature, combining a reactive amine handle with the advantageous properties of the dimethylphosphine oxide group, makes it an invaluable tool for researchers in drug discovery, organic synthesis, and materials science. The insights provided in this guide underscore its versatility and establish a foundation for its effective application in demanding research and development programs. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel and complex molecular entities.

References

- MySkinRecipes. (4-Aminophenyl)dimethylphosphine oxide hydrochloride.

- Enamine. Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks.

- MySkinRecipes. (4-Aminophenyl)dimethylphosphine oxide.

- Google Patents. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof.

- ChemistryViews. Mild Reduction of Phosphine Oxides.

- ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- PubMed. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid.

Sources

- 1. enamine.net [enamine.net]

- 2. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistryviews.org [chemistryviews.org]

- 5. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Study of Aminophenylphosphine Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminophenylphosphine oxide (APPO) derivatives represent a class of organophosphorus compounds gaining significant traction in medicinal chemistry and materials science. Their unique structural and electronic properties—including high thermal and chemical stability, a tetrahedral geometry ideal for derivatization, and a potent hydrogen bond accepting phosphoryl group—make them valuable scaffolds for drug design and functional materials.[1][2] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate these molecules. As a senior application scientist, the focus here is not merely on the "how" but the "why," elucidating the rationale behind computational choices to predict molecular properties, rationalize structure-activity relationships (SAR), and guide experimental design. We will delve into core methodologies like Density Functional Theory (DFT) and molecular docking, present validated protocols, and demonstrate how these theoretical insights are critical for accelerating the development of novel APPO-based therapeutics and materials.

The Significance and Rationale for Studying Aminophenylphosphine Oxides

The utility of the phosphine oxide motif is increasingly recognized in drug development.[3][4] Unlike more common phosphate or phosphonate groups, phosphine oxides offer a stable, non-ionizable core. The incorporation of a dimethylphosphine oxide group, for instance, has been shown to dramatically increase aqueous solubility and improve the metabolic stability of drug candidates, as exemplified by the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[1] The aminophenyl substituent further extends this utility, providing a versatile anchor for synthetic modification and interaction with biological targets.

The Case for a Theoretical-First Approach:

Experimental synthesis and screening are resource-intensive. Computational chemistry provides a powerful predictive framework to circumvent these limitations. By modeling APPO derivatives in silico, we can:

-

Predict Physicochemical Properties: Foretell key drug-like parameters such as solubility, lipophilicity, and electronic behavior before a molecule is ever synthesized.[5][6]

-

Elucidate Structure-Activity Relationships (SAR): Understand how subtle changes to the molecular structure impact biological activity, providing a rational basis for lead optimization.[7]

-

Guide Synthetic Strategy: Investigate reaction mechanisms and predict the thermodynamic and kinetic favorability of synthetic routes, thereby optimizing experimental conditions.[8]

-

Visualize Biological Interactions: Predict how APPO derivatives bind to protein targets, such as enzymes or receptors, revealing key interactions that drive potency and selectivity.[9]

This guide is structured to walk researchers through the foundational computational techniques, their practical application to the APPO scaffold, and the interpretation of the resulting data.

Core Computational Methodologies: The Theoretical Toolkit

The theoretical investigation of APPO derivatives relies on a suite of computational tools. The choice of method is dictated by the specific question being asked, balancing the need for accuracy with computational expense.

Density Functional Theory (DFT): The Workhorse for Electronic Structure

Expertise & Rationale: DFT is the most widely used quantum chemical method for systems of this size because it provides a robust compromise between accuracy and computational cost.[10][11] It is exceptionally powerful for determining the ground-state electronic structure, which in turn allows for the calculation of optimized molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), and a host of electronic properties that govern reactivity and intermolecular interactions. For APPO systems, DFT is indispensable for understanding how substituents on the aminophenyl ring modulate the electronic character of the crucial P=O bond.

The workflow for a typical DFT study is a self-validating process designed to ensure the calculated properties correspond to a true energetic minimum on the potential energy surface.

Caption: A standard workflow for a DFT geometry optimization and validation.

Molecular Docking: Probing Biological Interactions

Expertise & Rationale: For drug development professionals, understanding how a molecule interacts with its biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., an APPO derivative) to the active site of another (the receptor, e.g., a protein).[12] This method is critical for prioritizing which APPO derivatives to synthesize by predicting their potential to be biologically active. The results can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, providing invaluable insights for rational drug design.[9]

Caption: Logical flow for a structure-based drug design using molecular docking.

Key Theoretical Insights and Applications

Applying these computational methods to APPO derivatives yields a wealth of predictive data that directly informs experimental work.

Elucidating Structure-Property Relationships

DFT calculations allow us to quantify how chemical modifications impact molecular properties. By creating a small library of virtual APPO derivatives with varying substituents on the aminophenyl ring (e.g., electron-donating -OCH₃ vs. electron-withdrawing -NO₂), we can generate predictive data.

Key Calculated Properties:

-

Geometric Parameters: The P=O bond length and the C-N-P bond angle can indicate changes in bonding and steric hindrance.

-

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the molecule's reactivity and electronic excitability. The HOMO-LUMO gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For APPOs, the MEP invariably shows a highly negative potential around the phosphoryl oxygen, confirming its role as a strong hydrogen bond acceptor.[1]

Table 1: Predicted Properties of Substituted (4-aminophenyl)dimethylphosphine oxides

| Substituent (at para-position to NH₂) | P=O Bond Length (Å) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| -H | 1.495 | -5.89 | -0.95 | 4.94 | 5.12 |

| -Cl (Electron-withdrawing) | 1.493 | -6.05 | -1.21 | 4.84 | 4.25 |

| -NO₂ (Strongly EWD) | 1.490 | -6.51 | -2.15 | 4.36 | 2.89 |

| -OCH₃ (Electron-donating) | 1.498 | -5.62 | -0.81 | 4.81 | 5.88 |

Note: Data are hypothetical, calculated at the B3LYP/6-31G(d,p) level of theory, for illustrative purposes.

From this data, a clear trend emerges: electron-withdrawing groups decrease the HOMO and LUMO energies and shorten the P=O bond slightly, indicating a stronger, more polarized bond. This kind of quantitative structure-property relationship (QSPR) analysis is fundamental to rational design.

Rationalizing Structure-Activity Relationships (SAR)

When combined with experimental bioactivity data, theoretical calculations can explain why certain molecules are more potent than others. For instance, if a series of APPO derivatives are tested as kinase inhibitors, molecular docking can be performed for each analog. Often, the most potent compounds will exhibit docking poses with higher binding scores and/or the formation of a critical hydrogen bond between the phosphoryl oxygen and a key amino acid residue (e.g., a lysine or asparagine) in the kinase hinge region. This synergy between theoretical prediction and experimental results provides a validated model for designing the next generation of more effective inhibitors.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following sections provide detailed, step-by-step protocols for the core methodologies discussed.

Protocol: DFT Geometry Optimization of an Aminophenylphosphine Oxide Derivative

This protocol describes a self-validating procedure for obtaining the minimum energy structure of a target molecule using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Step 1: Initial Structure Generation

-

Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structure of the desired APPO derivative (e.g., (4-aminophenyl)dimethylphosphine oxide).

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94).

-

Save the coordinates in a standard format (e.g., .xyz or .mol).

-

-

Step 2: Input File Preparation

-

Create a text input file for the quantum chemistry software.

-

Specify the Route Section (Job Control):

-

#p B3LYP/6-31G(d,p) Opt Freq: This command line instructs the software to use the B3LYP functional with the 6-31G(d,p) basis set, perform a geometry optimization (Opt), and follow it with a frequency calculation (Freq) in the same job. The 'p' keyword requests enhanced printout.

-

-

Specify Charge and Multiplicity: For a neutral, closed-shell molecule, this will be 0 1 (Charge 0, Spin Multiplicity 1).

-

Insert Molecular Coordinates: Paste the coordinates from Step 1.

-

-

Step 3: Execution and Monitoring

-

Submit the input file to the software.

-

Monitor the convergence of the optimization. The software will report the forces on the atoms at each step; the job is converged when these forces fall below a predefined threshold.

-

-

Step 4: Validation and Analysis (Trustworthiness)

-

Upon successful completion, open the output file (e.g., .log or .out).

-

Confirm Convergence: Search for the "Optimization completed" message.

-

Validate the Minimum: This is the critical step. Search for the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies . If one imaginary frequency is present, it indicates a transition state, and the optimization must be re-run from a slightly distorted geometry.

-

Extract Data: If the structure is a validated minimum, extract the final optimized coordinates, the total electronic energy, and the electronic properties (HOMO/LUMO energies, dipole moment, etc.) for further analysis.

-

Protocol: Molecular Docking of an APPO Derivative into a Kinase Active Site

This protocol outlines a standard procedure using widely available docking software (e.g., AutoDock Vina, Glide).

-

Step 1: Receptor Preparation

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB), preferably one co-crystallized with a known ligand.

-

Remove all water molecules and non-essential ions.

-

If the PDB structure is a multimer, retain only the biologically relevant monomer.

-

Add polar hydrogen atoms and assign appropriate partial charges using the software's preparation wizard. This step is crucial for defining the correct hydrogen bonding network.

-

-

Step 2: Ligand Preparation

-

Generate the 3D structure of the APPO derivative (ideally, from a DFT optimization as per Protocol 4.1).

-

Assign partial charges and define rotatable bonds. The software needs to know which bonds can be twisted to explore different conformations during docking.

-

-

Step 3: Grid Generation

-

Define the search space for the docking algorithm. This is typically a cubic box centered on the position of the co-crystallized ligand or a known active site.

-

The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to waste computational time searching irrelevant space.

-

-

Step 4: Docking Execution

-

Run the docking algorithm using the prepared receptor, ligand, and grid definition.

-

The software will systematically explore different poses (orientations and conformations) of the ligand within the active site, scoring each one based on a mathematical function that estimates binding affinity.

-

-

Step 5: Analysis and Validation

-

Analyze Binding Poses: The software will output a set of top-ranked poses. Examine the pose with the best score (most negative binding energy).

-

Visualize Interactions: Use a molecular visualization program (e.g., PyMOL, Chimera) to view the ligand-receptor complex. Identify key interactions, such as hydrogen bonds between the APPO's phosphoryl oxygen and backbone amides of the protein's hinge region.

-

Self-Validation: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to "re-dock" this native ligand. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically < 2.0 Å. This confirms the protocol's validity for the system.

-

Conclusion and Future Directions

Theoretical studies provide an indispensable framework for the modern-day investigation of aminophenylphosphine oxide derivatives. By leveraging the predictive power of methods like DFT and molecular docking, researchers can gain deep insights into molecular structure, properties, and biological interactions, thereby accelerating the design-synthesize-test cycle. The protocols and rationales presented in this guide offer a robust starting point for scientists aiming to explore the vast chemical space of APPOs.

The future of this field lies in the integration of these quantum chemical methods with emerging technologies. The use of machine learning and artificial intelligence to build predictive QSAR models from DFT-derived descriptors is a rapidly growing area. Furthermore, as computational power increases, the use of more sophisticated methods, such as ab initio molecular dynamics, will allow for the simulation of the dynamic behavior of APPOs in complex biological environments, offering an even clearer picture of their function and potential.

References

-

MDPI. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal. [Link]

-

MDPI. (2024). Amine Oxide: Synthesis and Analysis. MDPI. [Link]

-

ResearchGate. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate. [Link]

-

MDPI. (n.d.). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. MDPI. [Link]

-

ResearchGate. (n.d.). Perfluorophenyl phosphonate analogues of aromatic amino acids: Synthesis, X-ray and DFT studies. ResearchGate. [Link]

-

ResearchGate. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. ResearchGate. [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. [Link]

-

PMC - NIH. (n.d.). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. PMC. [Link]

-

PubMed. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. [Link]

-

MDPI. (n.d.). Density Functional Theory Study of Metal and Metal-Oxide Nucleation and Growth on the Anatase TiO 2 (101) Surface. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and theoretical analysis of a plutonyl phosphine oxide complex. ResearchGate. [Link]

-

RSC Publishing. (n.d.). A computational study of phosphorus-doped graphdiynes and several corresponding oxides by simulated X-ray spectroscopy. RSC Publishing. [Link]

-

MDPI. (2023). Computational Studies on the Interaction of Organophosphorus Pesticides with Acetylcholinesterase and Butyrylcholinesterase: Quantum Chemical Cluster Model and HSAB Approaches. MDPI. [Link]

-

PMC - NIH. (2018). Quantum Chemical Calculations on CHOP Derivatives—Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP− Isomers. PMC. [Link]

-

MDPI. (n.d.). Modern Quantum Chemistry Methodology for Predicting 31 P Nuclear Magnetic Resonance Chemical Shifts. MDPI. [Link]

-

ResearchGate. (2025). Synthesis and use of α-aminophosphine oxides and N,N-bis(phosphinoyl-methyl)amines – A study on the related ring platinum complexes. ResearchGate. [Link]

-

American Chemical Society. (n.d.). Phosphine oxides from a medicinal chemist's perspective. American Chemical Society. [Link]

-

YouTube. (2024). Advanced Organic Chemistry - Organophosphorus Chemistry 1. YouTube. [Link]

-

MDPI. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. MDPI. [Link]

Sources

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]

- 5. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 6. Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Density Functional Theory Study of Metal and Metal-Oxide Nucleation and Growth on the Anatase TiO2(101) Surface [mdpi.com]

- 11. A computational study of phosphorus-doped graphdiynes and several corresponding oxides by simulated X-ray spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Complexation of (4-Aminophenyl)dimethylphosphine oxide hydrochloride with Transition Metals

Abstract

This comprehensive guide details the protocols for the complexation of (4-Aminophenyl)dimethylphosphine oxide hydrochloride with selected transition metals, specifically palladium(II) and copper(II). This document provides researchers, scientists, and drug development professionals with a foundational understanding of the coordination chemistry of this versatile ligand. It offers detailed, step-by-step experimental procedures, explains the rationale behind methodological choices, and outlines essential characterization techniques. The provided protocols are designed to be self-validating, incorporating in-process checks and characterization endpoints to ensure the successful synthesis of the target metal complexes.

Introduction: The Versatility of (4-Aminophenyl)dimethylphosphine oxide as a Ligand

(4-Aminophenyl)dimethylphosphine oxide is a bifunctional ligand of significant interest in coordination chemistry and catalysis. Its structure incorporates two key donor sites: the hard oxygen atom of the phosphine oxide group and the nitrogen atom of the amino group. This dual functionality allows for various coordination modes, including monodentate coordination through the phosphine oxide oxygen, or bidentate chelation or bridging involving both the oxygen and nitrogen atoms.

The phosphine oxide moiety is a robust and air-stable functional group, and its oxygen atom acts as a hard Lewis base, readily coordinating to a variety of metal centers.[1] The electronic properties of the ligand can be tuned by substituents on the phenyl ring, influencing the coordination strength and the catalytic activity of the resulting metal complexes. The presence of the amino group introduces the potential for hydrogen bonding and further functionalization, making the resulting metal complexes attractive for applications in catalysis, materials science, and medicinal chemistry.[2]

The hydrochloride salt form of the ligand requires a crucial deprotonation step to enable the coordination of the amino group, a key consideration that is addressed in the following protocols.

Ligand Properties and Handling

A thorough understanding of the ligand's properties is crucial for successful complexation.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₃ClNOP | [3] |

| Molecular Weight | 205.62 g/mol | [3] |

| Appearance | Solid | [4] |

| Storage | 2-8°C, under inert gas | [3] |

(4-Aminophenyl)dimethylphosphine oxide hydrochloride is generally a stable solid. However, it is recommended to store it in a cool, dry place under an inert atmosphere to prevent any potential degradation.

General Workflow for Metal Complexation

The synthesis of metal complexes with (4-Aminophenyl)dimethylphosphine oxide hydrochloride typically follows a general workflow, as depicted below. This involves ligand preparation, reaction with a suitable metal precursor, and subsequent isolation and characterization of the product.

Caption: General workflow for the synthesis and characterization of metal complexes.

Protocol 1: Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with (4-Aminophenyl)dimethylphosphine oxide. The use of a non-coordinating base is essential to deprotonate the hydrochloride salt of the ligand, allowing the amino group to participate in coordination.

Materials and Reagents

-

(4-Aminophenyl)dimethylphosphine oxide hydrochloride

-

Palladium(II) chloride (PdCl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware

Experimental Procedure

-

Ligand Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend (4-Aminophenyl)dimethylphosphine oxide hydrochloride (2 equivalents) in anhydrous dichloromethane.

-

Deprotonation: To the suspension, add triethylamine (2.2 equivalents) dropwise while stirring. The suspension should become a clear solution as the free base of the ligand is formed. Stir for 30 minutes at room temperature. The triethylammonium chloride byproduct will precipitate.

-

Reaction: In a separate flask, dissolve Palladium(II) chloride (1 equivalent) in a minimal amount of a suitable solvent. Note: PdCl₂ has low solubility in many common solvents. Gentle heating or sonication may be required. Alternatively, a more soluble precursor like bis(acetonitrile)palladium(II) chloride can be used.[5]

-

Add the palladium(II) chloride solution dropwise to the stirred ligand solution.

-

Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.

-

Reduce the volume of the filtrate under reduced pressure.

-

Add anhydrous diethyl ether to the concentrated solution to precipitate the palladium complex.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Rationale and Self-Validation

-

Inert Atmosphere: While the phosphine oxide is air-stable, using an inert atmosphere is good practice to prevent any potential side reactions, especially with the palladium catalyst.

-

Base Addition: The addition of triethylamine is a critical step to deprotonate the aminophenyl group, making the nitrogen atom available for coordination.[6] The formation of a precipitate (triethylammonium chloride) is a visual indicator of a successful deprotonation.

-

Choice of Palladium Precursor: The choice of the palladium precursor can influence the reaction rate and solubility. Using a more labile precursor can lead to faster complex formation.[7]

-

Product Precipitation: The successful precipitation of a solid upon the addition of a non-polar solvent like diethyl ether indicates the formation of a less soluble complex.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol provides a general method for the synthesis of a copper(II) complex with (4-Aminophenyl)dimethylphosphine oxide. Similar to the palladium complex synthesis, deprotonation of the ligand is a key step.

Materials and Reagents

-

(4-Aminophenyl)dimethylphosphine oxide hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)

-

Sodium acetate

-

Methanol

-

Water, deionized

-

Standard laboratory glassware

Experimental Procedure

-

Ligand Preparation: Dissolve (4-Aminophenyl)dimethylphosphine oxide hydrochloride (2 equivalents) and sodium acetate (2 equivalents) in a mixture of methanol and deionized water. Stir until a clear solution is obtained. The sodium acetate acts as a base to deprotonate the ligand.

-

Metal Salt Solution: In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 equivalent) in deionized water to form a clear blue solution.

-

Reaction: Slowly add the copper(II) salt solution dropwise to the stirring ligand solution. A color change is typically observed upon complex formation.

-

Stir the reaction mixture at room temperature for 2-3 hours.[8]

-

Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, slowly evaporate the solvent under reduced pressure to obtain the solid complex.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Rationale and Self-Validation

-

Choice of Base: Sodium acetate is a suitable base for this reaction as it is compatible with aqueous solvent systems and effectively deprotonates the ammonium salt.[8]

-

Solvent System: A mixture of methanol and water is often used to ensure the solubility of both the ligand and the copper salt.

-

Visual Confirmation: A distinct color change upon mixing the ligand and metal solutions is a strong indication that a coordination complex has formed. Copper(II) solutions are typically light blue, and the formation of a complex often results in a deeper blue or green solution/precipitate.[3]

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized complexes.

Sources

- 1. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 2. enamine.net [enamine.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. primescholars.com [primescholars.com]

Troubleshooting & Optimization

Technical Support Center: (4-Aminophenyl)dimethylphosphine oxide hydrochloride in Catalysis

Welcome to the technical support center for (4-Aminophenyl)dimethylphosphine oxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile ligand in catalytic applications. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting protocols to ensure the integrity and success of your experiments.

Part 1: Troubleshooting Guide

This section is dedicated to identifying and resolving specific issues that may arise during your catalytic reactions involving (4-Aminophenyl)dimethylphosphine oxide hydrochloride.

Issue 1: Low or No Catalytic Activity

Symptom: Your reaction shows poor conversion or fails to proceed to completion.

Possible Causes and Solutions:

-

Incomplete Deprotonation of the Amine: The hydrochloride salt form requires a base to liberate the free amine, which is often crucial for proper ligand-metal coordination. Insufficient base can lead to a significant portion of the ligand remaining protonated and inactive.

-

Troubleshooting Protocol:

-

Base Stoichiometry: Ensure you are using at least one equivalent of base to neutralize the hydrochloride, in addition to the base required for the catalytic cycle itself. It is often beneficial to use a slight excess.

-

Base Strength: The choice of base is critical. A weak base may not be sufficient to deprotonate the anilinium ion effectively. Consider using stronger bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), depending on the reaction's tolerance.

-

Pre-mixing: Before adding the catalyst, pre-mix the ligand and the base in the solvent for a short period (e.g., 15-30 minutes) to ensure complete deprotonation.

-

-

-

Inhibition by Excess Chloride Ions: While a necessary counter-ion in the salt, excess chloride ions in solution can competitively bind to the catalytic metal center, potentially inhibiting substrate binding and slowing down the catalytic cycle.

-

Troubleshooting Protocol:

-

Ligand Purity: Ensure your (4-Aminophenyl)dimethylphosphine oxide hydrochloride is of high purity and free from excess HCl.

-

Base Selection: Using a base that forms an insoluble chloride salt (e.g., silver carbonate, though expensive and may have other effects) can help to sequester chloride ions from the reaction medium. This is a more advanced technique and should be used with caution.

-

-

-

Catalyst Decomposition: The active catalytic species may be unstable under the reaction conditions.

-

Troubleshooting Protocol:

-

Temperature Control: Run the reaction at the lowest effective temperature. High temperatures can accelerate catalyst decomposition.

-

Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidation of the metal center or the ligand.

-

-

Caption: Troubleshooting workflow for low catalytic activity.

Issue 2: Formation of N-Arylated Byproducts

Symptom: You observe the formation of a byproduct corresponding to the coupling of your aryl halide substrate with the amine of the (4-Aminophenyl)dimethylphosphine oxide ligand.

Possible Cause:

-

Competitive N-Arylation (Buchwald-Hartwig Type Side Reaction): The primary amine on the ligand can act as a nucleophile and compete with your intended nucleophile for the aryl halide, leading to the formation of a dimeric or oligomeric phosphine oxide species. This side reaction consumes both your ligand and substrate, reducing the efficiency of your desired transformation.[1][2]

Mitigation Strategies:

-

Protecting the Amine: While this adds extra synthetic steps, temporarily protecting the amine group (e.g., as a carbamate) can prevent N-arylation. The protecting group would need to be removed post-reaction.

-

Reaction Conditions Optimization:

-

Lower Temperature: N-arylation reactions often have a higher activation energy than many cross-coupling reactions. Running your reaction at a lower temperature may favor the desired pathway.

-

Choice of Catalyst Precursor: The choice of palladium precursor can influence the relative rates of the desired reaction and N-arylation. Experiment with different precursors like Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the metal center is coordinatively saturated with the desired ligand, potentially disfavoring the binding of the ligand's amine group in a reactive conformation.

-

Caption: Competing N-arylation side reaction pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why use the hydrochloride salt of (4-Aminophenyl)dimethylphosphine oxide instead of the free base?

A1: The hydrochloride salt is typically more stable and less prone to air oxidation compared to the free amine. This enhances its shelf-life and ensures more consistent quality. However, as detailed in the troubleshooting guide, the hydrochloride requires neutralization in situ for the ligand to be active.

Q2: Can the phosphine oxide group be reduced to a phosphine during the reaction?

A2: Under typical catalytic conditions (e.g., palladium-catalyzed cross-coupling), the phosphine oxide group is generally very stable and not reduced.[3][4] Reduction of phosphine oxides to phosphines requires specific and often harsh reducing agents (e.g., silanes), which are not usually present in these reactions.[3][4]

Q3: How does the electronic nature of the aminophenyl group affect catalysis?

A3: The amino group is an electron-donating group, which increases the electron density on the phosphorus atom. This can enhance the ligand's ability to stabilize the metal center in its active catalytic state. The phosphine oxide itself is electron-withdrawing, creating an interesting electronic balance in the molecule. This "push-pull" electronic nature can be beneficial in tuning the reactivity of the catalyst.

Q4: Is (4-Aminophenyl)dimethylphosphine oxide susceptible to oxidation?

A4: The phosphine oxide moiety is already in a high oxidation state (P(V)) and is resistant to further oxidation. The aniline moiety, however, can be susceptible to oxidation under certain conditions, potentially forming colored impurities.[5] This is another reason why maintaining an inert atmosphere is crucial. In some cases of Pd-catalyzed C-H olefination of anilines, oxidative amination has been reported as a side reaction.[5]

Q5: What is the role of the P=O bond in catalysis?

A5: The P=O bond is a good hydrogen bond acceptor and can also coordinate to the metal center, although this interaction is generally weaker than the P-metal bond. The polarity of the P=O group can also influence the solubility and stability of the catalytic complex. In some cases, phosphine oxides have been shown to act as stabilizing ligands for palladium nanoparticles, preventing their aggregation into inactive palladium black.[6]

Data Summary

| Potential Issue | Key Indicators | Recommended Action |

| Low Activity | Poor conversion, stalled reaction | Verify base stoichiometry and strength, pre-mix ligand and base, optimize temperature. |

| N-Arylation | Byproduct with MW = (Ligand + Aryl - H) | Lower reaction temperature, adjust ligand-to-metal ratio. |

| Oxidative Degradation | Color change of reaction mixture (darkening) | Ensure a strictly inert atmosphere, use degassed solvents. |

References

-

O'Brien, C. J., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science. Available at: [Link]

-

Fantoni, T., et al. (2022). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics. Available at: [Link]

-

LSPN Seminar. (2020). Progress in P-Phosphine Oxide- Catalysis. EPFL. Available at: [Link]

-

Achard, T., et al. (2019). Coordination chemistry and catalysis with secondary phosphine oxides. RSC Publishing. Available at: [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

-

Organic Chemistry Portal. Phosphine synthesis by reduction. Available at: [Link]

-

Heinicke, J. W., et al. (1997). A Novel Access to Tertiary and Secondary ortho-Aminophenylphosphines by Protected Group Synthesis and Palladium Catalyzed P-C Coupling Reactions. ResearchGate. Available at: [Link]

-

Kasper, C. B., et al. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. Available at: [Link]

-

Pérez-Gómez, G., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Deng, W., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available at: [Link]

-

Zhang, Y., et al. (2024). Roles of thiolate ligands in the synthesis, properties and catalytic application of gold nanoclusters. ResearchGate. Available at: [Link]

-

Keglevich, G. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. NIH. Available at: [Link]

-

Guo, B., et al. Ni/Photoredox-catalyzed P-arylation of dialkylphosphine oxides. ACS. Available at: [Link]

-

Anand, A. S. V., et al. (2024). Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. ResearchGate. Available at: [Link]

-

Xiao, J. (2008). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. Available at: [Link]

-

Balakrishna, M. S., et al. (2018). Mixed Phosphine—Phosphine Oxide Ligands. ResearchGate. Available at: [Link]

-

Ábrányi-Balogh, P., et al. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry. Available at: [Link]

-

Booth, S. G., et al. (2021). Ligand-induced changes in the electrocatalytic activity of atomically precise Au25 nanoclusters. Chemical Science. Available at: [Link]

-

Szymański, P., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

-

O'Brien, C. J., et al. (2021). Phosphorus-Based Catalysis. Semantic Scholar. Available at: [Link]

-

Fors, B. P., et al. (2012). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. Available at: [Link]

-

van der Vlugt, J. I., et al. (2022). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Denmark, S. E., et al. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. Available at: [Link]

-

Shang, R., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. Available at: [Link]

-

Li, Y., et al. (2018). Reduction of phosphine oxides to phosphines. ResearchGate. Available at: [Link]

-

Carter, E. A., et al. (2024). The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts. PubMed Central. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

NAFUSA, M., et al. (2022). Ferrocene-based P-chiral amidophosphinate: stereoselective synthesis and X-ray structural study. Dalton Transactions. Available at: [Link]

-

Sugahara, T., et al. (2014). Palladium-catalyzed Amination of Aryl Sulfides With Anilines. PubMed. Available at: [Link]

-

Fors, B. P., et al. (2012). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Semantic Scholar. Available at: [Link]

-

The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

-

Nolan, S. P. (2017). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Palladium-Catalyzed Cross-Coupling Reactions for the 21st Century. Available at: [Link]

-

Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphine synthesis by reduction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Regeneration of (4-Aminophenyl)dimethylphosphine from its Oxide

Welcome to the technical support guide for the regeneration of (4-Aminophenyl)dimethylphosphine from (4-Aminophenyl)dimethylphosphine oxide. This resource is designed for researchers, chemists, and drug development professionals who are working with phosphine ligands and require a reliable method for recycling the corresponding phosphine oxide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure your success.

The reduction of a phosphine oxide is a critical transformation, yet it is often plagued by challenges ranging from harsh reaction conditions to chemoselectivity issues, especially with functionalized molecules like the aminophenyl substrate. This guide provides a structured approach to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reduction of (4-Aminophenyl)dimethylphosphine oxide.

Q1: What are the most common and effective methods for reducing (4-Aminophenyl)dimethylphosphine oxide?

The reduction of the P=O bond is thermodynamically challenging. The most prevalent methods involve stoichiometric reducing agents, primarily silanes and aluminum hydrides.[1][2]

-

Hydrosilanes: Reagents like trichlorosilane (HSiCl₃), phenylsilane (PhSiH₃), and tetramethyldisiloxane (TMDS) are widely used.[3][4] These reactions often require high temperatures or the use of activators such as acids or metal complexes to proceed efficiently.[5] A significant advantage is their chemoselectivity, often leaving other functional groups like the amino group on your substrate untouched.[6]

-

Aluminum Hydrides: Diisobutylaluminum hydride (DIBAL-H) is a powerful and effective reductant for many phosphine oxides.[7] It can often be used at lower temperatures than silanes. However, it is less chemoselective and can be inhibited by byproducts, sometimes causing reactions to stall.[3]

-

Other Methods: Milder, more specialized methods have been developed, including the use of oxalyl chloride with N,N,N',N'-tetramethylethylenediamine (TMEDA) or iodine-catalyzed systems, which can operate under gentler conditions.[3][8][9]

Q2: My substrate has an amino group. Which reducing agent offers the best chemoselectivity?

The presence of the 4-amino group is a critical consideration. You need a reducing system that selectively targets the P=O bond without affecting the aniline moiety or other sensitive groups.

-

Highly Recommended: Silane-based reductions, particularly those catalyzed by a Brønsted acid, are known for their excellent chemoselectivity.[6] These systems can tolerate functional groups such as esters, ketones, nitriles, and importantly, amines.[3][6] The recently developed 1,3-diphenyldisiloxane (DPDS) reductant has also shown outstanding chemoselectivity.[1]

-

Use with Caution: Strong hydride reagents like LiAlH₄ should generally be avoided as they are not chemoselective and can reduce other functional groups.[1][2] DIBAL-H is a viable option but requires careful control of conditions to maintain selectivity.[7]

Q3: The product, (4-Aminophenyl)dimethylphosphine, is air-sensitive. How should I handle the workup and purification?

This is one of the most critical aspects of the procedure. Tertiary phosphines, especially those with electron-donating groups, are readily oxidized back to the phosphine oxide upon exposure to air.

-

Inert Atmosphere is Mandatory: All workup and purification steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen). This includes quenching the reaction, solvent removal, and chromatography.

-

Degassed Solvents: Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or sparging with an inert gas.

-

Workup Strategy: A common workup for DIBAL-H reductions involves quenching with aqueous NaOH, which solubilizes the aluminum hydroxide byproduct, leading to clean phase separation without gels.[7] For silane reductions, a mild aqueous workup followed by extraction into a degassed organic solvent is typical.

-

Purification: If chromatography is necessary, use a degassed silica gel column and degassed eluents. An alternative to minimize oxidation risk is to protect the phosphine as its borane adduct immediately after the reduction and before purification.[10] The borane can be removed later when the phosphine is needed.

Q4: How can I effectively monitor the reaction's progress?

You can monitor the disappearance of the starting phosphine oxide and the appearance of the product phosphine using:

-

³¹P NMR Spectroscopy: This is the most direct and unambiguous method. The phosphine oxide starting material will have a characteristic chemical shift (typically in the +25 to +40 ppm range for similar compounds), while the resulting phosphine will appear at a very different, often negative, chemical shift (e.g., -20 to -60 ppm).

-

Thin-Layer Chromatography (TLC): While useful, be aware that the phosphine product can oxidize on the silica gel plate. It is best to run the TLC quickly and use a visualizing stain that differentiates the starting material and product (e.g., potassium permanganate).

Part 2: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem: The reaction is incomplete or has stalled.

Possible Cause 1: Reducing Agent Stoichiometry or Quality

-

Why it happens: Silanes and aluminum hydrides can degrade with improper storage. Furthermore, if your starting phosphine oxide is a hydrate, it will consume an extra equivalent of the reducing agent.[7]

-

How to fix it:

-

Use a fresh bottle of the reducing agent or titrate it before use.

-

Ensure your starting material is anhydrous by drying it under high vacuum before the reaction.

-

If hydration is suspected, consider adding an additional 0.5-1.0 equivalent of the reducing agent.

-

Possible Cause 2: Inhibition of DIBAL-H Reductant

-

Why it happens: The reduction of phosphine oxides with DIBAL-H produces tetraisobutyldialuminoxane (TIBAO) as a byproduct. TIBAO can selectively coordinate to the starting phosphine oxide, sequestering it from the DIBAL-H and effectively stopping the reaction.[3]

-

How to fix it:

Possible Cause 3: Insufficient Activation for Silane Reduction

-

Why it happens: Many silane reductions have a high activation energy and require either high temperatures (110 °C or higher) or an additive to proceed at a reasonable rate.[1][5]

-

How to fix it:

-

Increase Temperature: If your reaction is sluggish at a lower temperature, gradually increase the heat to refluxing toluene or xylene, while monitoring for byproduct formation.

-

Add a Catalyst: The addition of a catalytic amount (5-10 mol%) of a Brønsted acid, such as diphenyl phosphoric acid, can dramatically accelerate the reaction, even at lower temperatures.[6]

-

Problem: Low yield of the desired phosphine.

Possible Cause 1: Product Oxidation During Workup

-

Why it happens: (4-Aminophenyl)dimethylphosphine is electron-rich due to the amino group and therefore highly susceptible to aerial oxidation. Even brief exposure to air during transfers, filtration, or solvent removal can significantly reduce your yield.

-

How to fix it:

-

Employ Schlenk line or glovebox techniques for all manipulations.

-

Use cannulas for liquid transfers instead of pouring.

-

Ensure all glassware is oven-dried and purged with an inert gas before use.

-

Quench the reaction under a positive pressure of argon or nitrogen.[7]

-

Possible Cause 2: P-C Bond Cleavage

-

Why it happens: Overly harsh conditions or highly reactive reagents (like LiAlH₄) can sometimes lead to the cleavage of the aryl C-P bond, resulting in undesired byproducts.[7][11] This is particularly a risk with electron-deficient aryl groups, though less common for your specific substrate.

-

How to fix it:

-

Use milder, more chemoselective reagents like phenylsilane with a phosphoric acid catalyst.[6]

-

Avoid excessive heating. If the reaction requires high temperatures, monitor carefully by ³¹P NMR for the appearance of unexpected signals.

-

A remarkable solvent effect has been noted where DIBAL-H in hydrocarbons can prevent C-P cleavage that might be observed in THF.[7]

-

Problem: Difficulty purifying the final product.

Possible Cause 1: Contamination with Siloxane Byproducts

-

Why it happens: Silane reductions produce polysiloxane byproducts, which can be oily and difficult to separate from the desired phosphine by chromatography.

-

How to fix it:

-

Workup: A carefully designed aqueous workup can help remove a significant portion of these byproducts.

-

Distillation/Sublimation: If your product is thermally stable and volatile enough, Kugelrohr distillation or sublimation under high vacuum can be an effective purification method.

-

Crystallization: Attempt to crystallize the final product from a suitable solvent system.

-

Possible Cause 2: Product Decomposition on Silica Gel

-

Why it happens: The slightly acidic nature of standard silica gel can promote the oxidation of sensitive phosphines.

-

How to fix it:

-

Neutralize Silica: Use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1-2% triethylamine) and then thoroughly dried.

-

Use Alumina: Basic or neutral alumina can be a less destructive alternative to silica gel for the chromatography of phosphines.

-

Avoid Chromatography: The best strategy is often to design the reaction so that chromatography is not needed. This can sometimes be achieved by converting the crude phosphine to a stable crystalline derivative (e.g., a borane adduct or a metal complex), purifying that, and then liberating the free phosphine.

-

Part 3: Experimental Protocols & Data

Comparison of Common Reducing Agents

| Reducing System | Typical Conditions | Pros | Cons |

| PhSiH₃ / Acid Catalyst | 2-3 equiv. PhSiH₃, 5-10 mol% (PhO)₂PO₂H, Toluene, 80-110 °C, 12-24 h | Excellent chemoselectivity; tolerates many functional groups; inexpensive reagents.[6] | Requires elevated temperatures; siloxane byproducts can complicate purification. |

| DIBAL-H | 1.5-3 equiv. DIBAL-H, Toluene or THF, 25-70 °C, 1-6 h | Fast reaction times; powerful reductant; inexpensive.[7] | Can stall due to byproduct inhibition; less chemoselective than silanes; pyrophoric reagent.[3] |

| HSiCl₃ / Amine | 2-4 equiv. HSiCl₃, 4-5 equiv. Et₃N or other base, Toluene, 110 °C, 6-24 h | Well-established method; effective for a broad range of substrates. | Highly corrosive and moisture-sensitive reagent; stereochemistry is inverted.[4] |

| DPDS | 1.25 equiv. DPDS, Toluene, 110 °C, 24 h | Highly powerful and chemoselective reductant; can work without additives.[1] | Reagent is not as commonly available as other silanes. |

Protocol 1: Chemoselective Reduction using Phenylsilane and a Phosphoric Acid Catalyst

This protocol is adapted from the work of Beller and coworkers and is recommended for its high degree of functional group tolerance.[6]

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add (4-Aminophenyl)dimethylphosphine oxide (1.0 equiv.) and diphenyl phosphoric acid (0.05 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous, degassed toluene (to make a ~0.2 M solution). Add phenylsilane (2.0 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C and stir for 16-24 hours.

-

Monitoring: Periodically, take a small aliquot from the reaction mixture under inert conditions, quench it with a drop of deuterated solvent, and analyze by ³¹P NMR to monitor the conversion of the starting material.

-

Workup (Inert): Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel under an argon blanket. Extract with degassed ethyl acetate (3x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter under inert conditions, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude phosphine via chromatography on deactivated silica gel or by crystallization from a degassed solvent system (e.g., toluene/hexane).

Visualization of Key Processes

General Mechanism of Silane-Catalyzed Reduction

The following diagram illustrates the proposed catalytic cycle for the reduction of a phosphine oxide using a hydrosilane activated by a phosphoric acid catalyst.

Caption: Fig 1. Catalytic cycle for phosphine oxide reduction.

Troubleshooting Workflow for Failed Reactions

This decision tree provides a logical path for troubleshooting an incomplete or low-yielding reduction.

Caption: Fig 2. Troubleshooting Decision Tree.

References

-

Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link]

- Busacca, C. A., Lorenz, J. C., Grinberg, N., Haddad, N., Lee, H., Li, Z., ... & Senanayake, C. H. (2005). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters, 7(19), 4277–4280.

- Fawcett, F., & Ortu, F. (2019). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 38(7), 1552–1559.

- Radomski, J. Z., & Toste, F. D. (2017). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane.

-

ChemistryViews. (2017, November 3). Mild Reduction of Phosphine Oxides. Retrieved from [Link]

-

Request PDF. (n.d.). Reduction of phosphine oxides to phosphines. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]

- Li, Y., Lu, L. Q., Das, S., Pisiewicz, S., Junge, K., & Beller, M. (2012). Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. Journal of the American Chemical Society, 134(44), 18325–18329.

-

ChemistryViews. (2023, July 17). Reduction of Phosphine Oxides to Phosphines Mediated by an Amine. Retrieved from [Link]

-

Reddit. (2019, January 20). Synthesizing phosphines without oxidation. Retrieved from [Link]

Sources

- 1. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphine synthesis by reduction [organic-chemistry.org]

- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistryviews.org [chemistryviews.org]

- 9. chemistryviews.org [chemistryviews.org]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: (4-Aminophenyl)dimethylphosphine oxide Hydrochloride in Catalysis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for (4-Aminophenyl)dimethylphosphine oxide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals utilizing this unique bifunctional catalyst. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting protocols, and validated experimental procedures to help you optimize your reactions and overcome common challenges. Our focus is on the critical role of bases in modulating the activity and selectivity of this catalyst system.

Introduction: A Bifunctional Catalyst Platform

(4-Aminophenyl)dimethylphosphine oxide is a versatile molecule featuring two key functional groups: a Lewis basic phosphine oxide and a Brønsted acidic/basic aniline moiety. Supplied as a hydrochloride salt, the catalyst requires careful activation and optimization, particularly concerning the choice and amount of base used. The phosphine oxide group can activate electrophiles, while the amino group can participate in proton transfer, act as a hydrogen bond donor, or serve as a directing group. This dual functionality opens avenues for novel transformations, but also necessitates a nuanced understanding of the reaction conditions.

Section 1: Frequently Asked questions (FAQs)

This section addresses common questions regarding the use of (4-Aminophenyl)dimethylphosphine oxide hydrochloride and the crucial role of a base.

Q1: What is the primary catalytic role of (4-Aminophenyl)dimethylphosphine oxide, and why is it provided as a hydrochloride salt?

(4-Aminophenyl)dimethylphosphine oxide acts as a bifunctional organocatalyst.

-

Lewis Base Catalysis: The phosphine oxide (P=O) group is a potent Lewis base. It can activate various electrophiles, most notably silicon-containing reagents (e.g., silyl chlorides, triflates), by coordinating to the silicon atom. This activation is central to its use in redox-neutral catalytic variants of classic phosphorus-mediated reactions like the Wittig and Mitsunobu reactions.[1] The high polarity and oxygen's nucleophilicity make it an excellent hydrogen bond acceptor as well.[2]

-

Brønsted Acid/Base Functionality: The aniline (-NH2) group can act as a hydrogen bond donor or a mild Brønsted base. In its protonated hydrochloride (-NH3+Cl-) form, it can act as a Brønsted acid. This acidic/basic site can be crucial for activating substrates, stabilizing intermediates, or facilitating proton transfer steps within the catalytic cycle.

The catalyst is supplied as a hydrochloride salt for practical reasons. The free amine is susceptible to oxidation, and the salt form enhances its stability, shelf-life, and ease of handling. However, for the aniline moiety to participate as a neutral amine in catalysis, it must be deprotonated in situ.

Q2: Why is an external base absolutely necessary when using the hydrochloride salt of the catalyst?

There are two primary reasons for adding a base:

-

Catalyst Activation: The hydrochloride salt is the inactive form of the catalyst with respect to its aniline functionality. An external base is required to neutralize the ammonium salt and generate the free amine, which can then participate in the catalytic cycle. A stoichiometric amount of base relative to the catalyst is needed for this initial activation.

-

Reaction Mechanism: Many reactions catalyzed by phosphines or phosphine oxides involve the deprotonation of a pro-nucleophile.[3] For instance, in a Michael addition, the base is responsible for generating the active nucleophile that will attack the electrophile. In such cases, the base is a stoichiometric reagent in the overall transformation.

The diagram below illustrates the initial activation step.

Issue 1: Reaction is not starting or is very slow.

-

Potential Cause A: Incomplete Catalyst Activation. The hydrochloride salt is inactive. You must add at least one equivalent of base relative to the catalyst to generate the active free amine.

-

Solution: Ensure you have added a stoichiometric amount of base for activation. If your main reaction also requires a base, these amounts are additive.

-

-

Potential Cause B: Incorrect Base Strength. The chosen base may be too weak to deprotonate the pro-nucleophile in your reaction.

-

Solution: Consult a pKa table. Choose a base whose conjugate acid has a pKa at least 2 units higher than the pro-nucleophile. For example, use DBU or t-BuOK for weakly acidic C-H bonds.

-

-

Potential Cause C: Poor Solubility of Base. An inorganic base like K₂CO₃ has poor solubility in many organic solvents (e.g., THF, DCM), leading to slow reaction rates.

-

Solution: Switch to a more soluble base like Cs₂CO₃ or an organic base like DBU. Alternatively, consider using a phase-transfer catalyst if using a biphasic system.

-

Issue 2: Low yield of the desired product with formation of side products.

-

Potential Cause A: Base is too Strong. A very strong base (t-BuOK, NaH) can cause decomposition of sensitive substrates or promote undesired elimination reactions.

-

Solution: Switch to a milder base such as K₂CO₃ or an organic amine base like DIPEA. Running the reaction at a lower temperature can also suppress side reactions.

-

-

Potential Cause B: Base is Nucleophilic. Amine bases that are not sterically hindered (e.g., triethylamine) can sometimes act as nucleophiles, competing with your desired nucleophile and leading to byproducts.

-

Solution: Use a non-nucleophilic, sterically hindered base. DBU and DIPEA are excellent choices.

-

Issue 3: Inconsistent results between batches.

-

Potential Cause A: Hygroscopic Base. Many bases (e.g., K₂CO₃, t-BuOK) are hygroscopic. Absorbed water can quench strong bases, hydrolyze sensitive reagents, and alter the reaction environment, leading to inconsistent results.

-

Solution: Use freshly opened bases or dry them in an oven before use. Store bases in a desiccator.

-

-

Potential Cause B: Catalyst Purity. The catalyst itself might have impurities.

-

Solution: Verify the purity of the (4-Aminophenyl)dimethylphosphine oxide hydrochloride by NMR or LC-MS before use.

-

Section 3: Experimental Protocols

Protocol 1: General Procedure for In-Situ Activation of the Catalyst

This procedure describes the pre-activation of the catalyst before the addition of substrates.

-

To a dry, inert-atmosphere flask, add (4-Aminophenyl)dimethylphosphine oxide hydrochloride (e.g., 0.1 mmol, 10 mol%).

-

Add the chosen anhydrous solvent (e.g., 1.0 mL of THF).

-

Add the activation base (e.g., DIPEA, 0.1 mmol, 1.0 eq relative to catalyst).

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the catalyst.

-